molecular formula C11H14N4O B6270172 (1-{pyrazolo[1,5-a]pyrimidin-5-yl}pyrrolidin-2-yl)methanol CAS No. 1550072-77-9

(1-{pyrazolo[1,5-a]pyrimidin-5-yl}pyrrolidin-2-yl)methanol

Cat. No. B6270172
CAS RN: 1550072-77-9
M. Wt: 218.3
InChI Key:
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Description

(1-{pyrazolo[1,5-a]pyrimidin-5-yl}pyrrolidin-2-yl)methanol, also known as 1-pyrazolopyrrolidin-2-ylmethanol, is an organic compound that has been studied for its potential applications in the field of scientific research. This compound is a derivative of pyrrolidin-2-ylmethanol, which is an amine-containing alcohol that is used as a building block for many organic compounds.

Scientific Research Applications

(1-{pyrazolo[1,5-a]pyrimidin-5-yl}pyrrolidin-2-yl)methanolrrolidin-2-ylmethanol has been studied for its potential applications in scientific research. This compound has been found to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of the neurotransmitter acetylcholine in the human body. This compound has also been studied for its ability to act as an agonist of the metabotropic glutamate receptor, which is involved in the regulation of the neurotransmitter glutamate. Additionally, this compound has been studied for its potential applications in the treatment of Alzheimer’s disease.

Mechanism of Action

(1-{pyrazolo[1,5-a]pyrimidin-5-yl}pyrrolidin-2-yl)methanolrrolidin-2-ylmethanol acts as an inhibitor of the enzyme acetylcholinesterase. This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine, which is involved in the regulation of memory, learning, and other cognitive functions. When (1-{pyrazolo[1,5-a]pyrimidin-5-yl}pyrrolidin-2-yl)methanolrrolidin-2-ylmethanol binds to acetylcholinesterase, it blocks the enzyme’s activity, resulting in an increase in acetylcholine levels in the brain. This increase in acetylcholine levels is thought to be responsible for the compound’s potential therapeutic effects.
Biochemical and Physiological Effects
(1-{pyrazolo[1,5-a]pyrimidin-5-yl}pyrrolidin-2-yl)methanolrrolidin-2-ylmethanol has been found to have a variety of biochemical and physiological effects. In animal studies, this compound has been found to improve memory and learning, reduce anxiety, and increase sociability. Additionally, this compound has been found to reduce inflammation, improve cardiovascular health, and reduce the risk of certain types of cancer.

Advantages and Limitations for Lab Experiments

(1-{pyrazolo[1,5-a]pyrimidin-5-yl}pyrrolidin-2-yl)methanolrrolidin-2-ylmethanol has several advantages and limitations for use in lab experiments. One advantage of this compound is its low toxicity, which makes it safe to use in experiments. Additionally, this compound is relatively easy to synthesize, which makes it cost-effective for use in experiments. However, this compound is unstable in the presence of light and heat, which can limit its use in certain experiments.

Future Directions

(1-{pyrazolo[1,5-a]pyrimidin-5-yl}pyrrolidin-2-yl)methanolrrolidin-2-ylmethanol has a variety of potential future applications in scientific research. This compound could be studied further for its potential applications in the treatment of Alzheimer’s disease and other neurological disorders. Additionally, this compound could be studied for its potential applications in the treatment of cancer and other diseases. Additionally, this compound could be studied for its potential applications in the development of new drugs and other therapeutic agents. Finally, this compound could be studied for its potential applications in the development of new materials and other products.

Synthesis Methods

(1-{pyrazolo[1,5-a]pyrimidin-5-yl}pyrrolidin-2-yl)methanolrrolidin-2-ylmethanol can be synthesized through a multi-step process. The first step involves the reaction of pyrazole with pyrrolidine in the presence of an acid catalyst. This reaction produces a pyrazolopyrrolidine intermediate, which is then reacted with methanol in the presence of a base catalyst. This reaction produces (1-{pyrazolo[1,5-a]pyrimidin-5-yl}pyrrolidin-2-yl)methanolrrolidin-2-ylmethanol as the final product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1-{pyrazolo[1,5-a]pyrimidin-5-yl}pyrrolidin-2-yl)methanol involves the reaction of pyrazolo[1,5-a]pyrimidine with pyrrolidine followed by reduction with sodium borohydride.", "Starting Materials": [ "Pyrazolo[1,5-a]pyrimidine", "Pyrrolidine", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Pyrazolo[1,5-a]pyrimidine is reacted with pyrrolidine in the presence of methanol and hydrochloric acid to form (1-{pyrazolo[1,5-a]pyrimidin-5-yl}pyrrolidin-2-yl)methanol.", "Step 2: The product from step 1 is then reduced with sodium borohydride in the presence of sodium hydroxide to yield the final compound.", "Step 3: The final compound is extracted with ethyl acetate and purified by recrystallization from water." ] }

CAS RN

1550072-77-9

Molecular Formula

C11H14N4O

Molecular Weight

218.3

Purity

95

Origin of Product

United States

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